5-Chloro-3-iodobenzene-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153505-43-2 |
|---|---|
Molecular Formula |
C6H6ClIN2 |
Molecular Weight |
268.48 g/mol |
IUPAC Name |
5-chloro-3-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6ClIN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 |
InChI Key |
KVRAOQXILSZARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)I)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5 Chloro 3 Iodobenzene 1,2 Diamine
Condensation Reactions for Heterocyclic Ring Formation
The vicinal arrangement of the two amino groups in 5-Chloro-3-iodobenzene-1,2-diamine makes it an ideal precursor for the synthesis of five- and six-membered nitrogen-containing heterocyclic rings fused to the benzene (B151609) core.
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals. nih.govlibretexts.org The most common method for their synthesis involves the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. nih.govacs.org
A classical and straightforward route to forming the benzimidazole (B57391) skeleton is the direct condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as acyl chlorides or esters. This reaction with this compound would involve the nucleophilic attack of one amine group on the carbonyl carbon, followed by an intramolecular cyclization via dehydration to form the imidazole (B134444) ring. These reactions often necessitate harsh conditions, such as high temperatures and the use of strong acids like hydrochloric acid, to drive the dehydration step. acs.orgambeed.com For instance, a similar compound, 4-chloro-o-phenylenediamine, is refluxed with anthranilic acid in the presence of 4M hydrochloric acid for an extended period to yield the corresponding benzimidazole derivative. ambeed.com
A more versatile and often milder approach to benzimidazoles is the one-pot condensation of an o-phenylenediamine with an aldehyde. nih.govlibretexts.org This method typically involves the initial formation of a Schiff base, followed by oxidative cyclodehydrogenation to yield the aromatic benzimidazole ring. acs.org A wide array of catalysts and reaction conditions have been developed to facilitate this transformation, offering advantages like shorter reaction times, higher yields, and simpler work-up procedures. nih.gov These methods are applicable to a broad range of aromatic, unsaturated, and aliphatic aldehydes. libretexts.org The reaction can be performed under various conditions, including using lanthanum chloride in acetonitrile (B52724) at room temperature, or employing nano-catalysts like ZnFe2O4 under ultrasonic irradiation. acs.orgnih.gov
Table 1: Selected One-Pot Benzimidazole Synthesis Methods Applicable to this compound
| Catalyst | Solvent | Temperature | Key Advantages | Source(s) |
|---|---|---|---|---|
| Lanthanum Chloride (10 mol%) | Acetonitrile | Room Temperature | Mild conditions, easy product isolation. | acs.org |
| ZnFe2O4 (nano-catalyst) | Ethanol (B145695) | Ultrasonic Irradiation | Short reaction times, high yields, recyclable catalyst. | nih.gov |
| p-Toluenesulfonic acid | Solvent-free | Grinding | Mild, solvent-free conditions, simple purification. | nih.gov |
| Ammonium (B1175870) Chloride | Ethanol | 80-90°C | Eco-friendly and feasible catalyst. | researchgate.net |
| Fe(III) porphyrin | Ethanol | Room Temperature | Mild conditions, high yields. | rsc.org |
Quinoxalines are another important class of nitrogen-containing heterocycles formed from o-phenylenediamines. The synthesis is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930), or its synthetic equivalent, oxalic acid. masterorganicchemistry.comresearchgate.net This reaction typically proceeds via a double condensation, where each amine group reacts with one of the carbonyl groups to form a six-membered dihydropyrazine (B8608421) ring, which then aromatizes to the stable quinoxaline (B1680401) system. Various catalytic systems have been developed to promote this reaction under mild conditions, such as using phenol (B47542) as a cheap and efficient catalyst in an ethanol/water mixture at room temperature, or employing heteropolyoxometalates in toluene. masterorganicchemistry.comresearchgate.net
Table 2: Catalytic Systems for Quinoxaline Synthesis
| Reactants | Catalyst | Solvent | Temperature | Source(s) |
|---|---|---|---|---|
| o-Phenylenediamine, Benzil (B1666583) | Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temperature | researchgate.net |
| o-Phenylenediamine, Benzil | Molybdophosphovanadates (MoVP) on Alumina | Toluene | Room Temperature | masterorganicchemistry.com |
The reaction of o-phenylenediamines with sulfur-containing reagents provides access to sulfur-nitrogen heterocycles. Specifically, 2,1,3-benzothiadiazole (B189464) can be readily prepared by reacting an o-phenylenediamine with thionyl chloride (SOCl₂). medium.com This reaction, when applied to this compound, would involve the two amine groups reacting with the thionyl chloride to form the fused 1,2,5-thiadiazole (B1195012) ring, with the elimination of HCl and sulfur dioxide. medium.com The resulting 4-chloro-6-iodo-2,1,3-benzothiadiazole is a valuable building block in materials science, particularly for the synthesis of π-extended molecular systems and conductive polymers due to the electron-accepting nature of the benzothiadiazole core. medium.comacs.org
Benzimidazole Synthesis
Nucleophilic Substitution and Functionalization of Amine Moieties
The primary reactivity of the amine groups in this compound is nucleophilic. While their most common application is in condensation reactions to form heterocycles, they can also undergo standard functionalization reactions typical of primary aromatic amines, such as acylation and alkylation.
For example, the amine groups can be acylated by reacting them with acyl chlorides or acid anhydrides. This would lead to the formation of mono- or di-amides. Similarly, reaction with isocyanates would yield the corresponding urea (B33335) derivatives. These reactions are analogous to those reported for N,N'-polymethylene-o-phenylenediamines, which readily react with reagents like phosgene (B1210022) and phenyl isocyanate. rsc.org
Alkylation of the amine groups with alkyl halides is also possible, which would produce secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. These functionalization reactions serve to protect the amine groups or to introduce new functionalities onto the molecule, which can then be used for further synthetic transformations.
Acylation Reactions
The presence of two primary amino groups makes this compound readily susceptible to acylation reactions. These reactions involve the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the diamine with acylating agents such as acid chlorides or anhydrides. The amino groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of amide derivatives. The reaction can proceed to form mono- or di-acylated products, depending on the stoichiometry of the reactants and the reaction conditions.
Sulfonamide Formation
Similar to acylation, the amino groups of this compound can react with sulfonyl chlorides (R-SO2Cl) to form sulfonamides. In this reaction, the nitrogen atom of the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a nitrogen-sulfur bond. This reaction is a common method for the synthesis of sulfonamide derivatives, which are an important class of compounds in medicinal chemistry. The resulting sulfonamides can also serve as intermediates for further synthetic transformations.
Schiff Base Formation
This compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. internationaljournalcorner.comresearchgate.net This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. internationaljournalcorner.com The resulting Schiff bases contain a carbon-nitrogen double bond (azomethine group) and are versatile intermediates for the synthesis of various heterocyclic compounds and coordination complexes. internationaljournalcorner.comscispace.com The formation of Schiff bases from aromatic amines and aldehydes is a well-established synthetic methodology. internationaljournalcorner.com
Halogen-Specific Reactivity
The presence of two different halogen atoms, chlorine and iodine, on the benzene ring of this compound allows for selective chemical transformations. The differing reactivity of the carbon-halogen bonds (C-I vs. C-Cl) is a key feature that can be exploited in various synthetic strategies.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Suzuki)
The halogen atoms on the aromatic ring of this compound are amenable to metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form biaryl compounds. organic-chemistry.orgambeed.com In the context of this compound, this reaction could potentially be used to synthesize symmetrical or asymmetrical biaryl derivatives. The classic Ullmann condensation typically requires high temperatures, but modern variations have been developed that proceed under milder conditions. organic-chemistry.org
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. harvard.edu This reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. harvard.edu For this compound, the reactivity of the halogens in Suzuki coupling is generally I > Br > Cl, meaning the iodine atom would be expected to react preferentially. harvard.edu This selectivity allows for sequential functionalization of the molecule. The synthesis of various substituted biaryl compounds can be achieved through Suzuki coupling. rsc.org
Table 1: Reactivity of Halogens in Suzuki Coupling
| Halogen | Relative Reactivity |
|---|---|
| I | Most Reactive |
| Br | Moderately Reactive |
| Cl | Least Reactive |
Oxidative Transformations
While specific oxidative transformations of this compound are not extensively detailed in the provided search results, aromatic diamines, in general, can be susceptible to oxidation. The amino groups can be oxidized to nitro groups or can lead to the formation of quinone-type structures under certain oxidizing conditions. The presence of halogens can influence the regioselectivity and feasibility of these transformations.
Radical Reactions Involving Halogenated Arenes
The carbon-iodine bond in this compound is weaker than the carbon-chlorine bond and can be homolytically cleaved to generate an aryl radical. This aryl radical can then participate in various radical reactions, such as addition to double bonds or substitution reactions. The initiation of these radical reactions can be achieved through various methods, including the use of radical initiators or photolysis.
Cyclization Reactions
The chemical behavior of this compound is largely dictated by the two adjacent amino groups on the benzene ring. This ortho-diamine arrangement is a classic precursor for a variety of heterocyclic ring systems through cyclization and cyclocondensation reactions. The presence of the chloro and iodo substituents is expected to influence the reactivity of the diamine and the properties of the resulting heterocyclic products, though specific studies on this exact molecule are not prevalent in the surveyed literature. The general reactivity patterns for ortho-phenylenediamines, however, provide a strong framework for predicting the synthetic pathways available to this compound.
The primary cyclization reactions for this class of compounds involve condensation with molecules containing two electrophilic centers, which react with the two nucleophilic amino groups to form a new heterocyclic ring. The most common and well-established of these reactions lead to the formation of benzimidazoles and quinoxalines.
Formation of Benzimidazoles:
The reaction of ortho-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, or orthoesters) is a fundamental method for the synthesis of benzimidazoles. researchgate.netrsc.org This reaction, known as the Phillips condensation, typically requires acidic conditions and heat. For instance, reacting an ortho-diamine with acetic acid would yield a 2-methylbenzimidazole. Similarly, the use of formic acid or trimethyl orthoformate can produce the parent, unsubstituted benzimidazole. google.com
In the case of this compound, reaction with a suitable C1-synthon is expected to yield 5-chloro-7-iodo-1H-benzimidazole derivatives. For example, condensation with chloroacetic acid under microwave irradiation is a known method for producing 2-(chloromethyl)benzimidazoles from the corresponding diamines. ijsrst.com
Table 1: General Synthesis of Benzimidazoles from o-Phenylenediamines
| Reactant 1 | Reactant 2 (C1 Source) | Conditions | Product Class |
|---|---|---|---|
| o-Phenylenediamine | Carboxylic Acid | Acidic (e.g., HCl), Heat | 2-Substituted-benzimidazole |
| o-Phenylenediamine | Aldehyde | Oxidizing agent (e.g., H₂O₂) | 2-Substituted-benzimidazole |
| o-Phenylenediamine | Chloroacetic Acid | Microwave, 5N HCl | 2-(Chloromethyl)benzimidazole ijsrst.com |
Formation of Quinoxalines:
Quinoxalines are another major class of heterocycles readily synthesized from ortho-phenylenediamines. The most direct route is the condensation with an α-dicarbonyl compound (a 1,2-dicarbonyl), such as benzil (1,2-diphenylethane-1,2-dione) or glyoxal. researchgate.netnih.gov This reaction is often carried out in a solvent like ethanol or acetic acid and typically proceeds under mild conditions, sometimes at room temperature. researchgate.netnih.gov
When this compound is used as the starting material, reaction with an α-dicarbonyl compound would result in the formation of a 6-chloro-8-iodo-quinoxaline derivative. The specific substituents on the quinoxaline ring at the 2- and 3-positions are determined by the structure of the dicarbonyl reactant. For example, using benzil would yield 6-chloro-8-iodo-2,3-diphenylquinoxaline. A variety of catalysts, including bentonite (B74815) clay, hexafluoroisopropanol (HFIP), and various Lewis acids, can be employed to facilitate this reaction and improve yields. nih.gov
Table 2: General Synthesis of Quinoxalines from o-Phenylenediamines
| Reactant 1 | Reactant 2 (Dicarbonyl) | Conditions | Product Class |
|---|---|---|---|
| o-Phenylenediamine | Benzil | Ethanol, Room Temp | 2,3-Diphenylquinoxaline researchgate.net |
| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP), Room Temp | 2,3-Diphenylquinoxaline nih.gov |
| 4-Chloro-1,2-phenylenediamine | Various α-dicarbonyls | Phase Transfer Catalyst (TEBAC), K₂CO₃, DMF | 2-Substituted-6-chloroquinoxalines rasayanjournal.co.in |
While specific, detailed research findings on the cyclization of this compound are not extensively documented in the surveyed scientific literature, its structural analogy to other ortho-phenylenediamines strongly suggests it will undergo these characteristic condensation reactions to form the corresponding chloro- and iodo-substituted benzimidazoles and quinoxalines. The electronic effects of the halogen substituents—the electron-withdrawing nature of chlorine and iodine—would likely modulate the nucleophilicity of the amino groups and the stability of the resulting heterocyclic systems.
Mechanistic Investigations of 5 Chloro 3 Iodobenzene 1,2 Diamine Reactions
Elucidation of Reaction Pathways in Cross-Coupling Chemistry
Cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For a substrate like 5-Chloro-3-iodobenzene-1,2-diamine, the primary challenge and area of mechanistic interest is achieving chemoselectivity. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to this selectivity. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf > Cl. nih.gov This predictable reactivity trend allows for the selective functionalization of the more labile C-I bond while leaving the C-Cl bond intact for subsequent transformations. nih.gov
The following subsections delve into the primary mechanistic pathways proposed for these transformations.
The most widely accepted mechanism for palladium-catalyzed cross-coupling reactions is the oxidative addition-reductive elimination (OA-RE) cycle. diva-portal.org This catalytic cycle typically involves a Pd(0) species as the active catalyst.
The cycle for a generic Suzuki-Miyaura coupling involving this compound can be described as follows:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Given the differential reactivity of the halogens, the C-I bond of this compound will selectively react with the Pd(0) complex. This is the rate-determining step and results in the formation of a square planar Pd(II) intermediate. The C-Cl bond remains unreacted under controlled conditions.
Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with an organoboron reagent (in the case of Suzuki coupling), which is activated by a base. This step involves the transfer of the organic group from boron to the palladium center, displacing the halide.
Reductive Elimination: The final step is the reductive elimination from the dialkyl-palladium(II) complex. The two organic groups (the substituted diamino-phenyl moiety and the group from the organoboron reagent) couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This selective OA-RE pathway allows for the stepwise functionalization of the dihalogenated benzene (B151609) ring, making this compound a valuable substrate for creating diverse molecular architectures.
While the OA-RE mechanism is dominant, alternative pathways have been proposed, especially under specific reaction conditions or with certain metal catalysts. A Single Electron Transfer (SET) pathway involves the transfer of a single electron from the electron-rich, low-valent metal catalyst (e.g., Pd(0) or Ni(0)) to the aryl halide substrate. This transfer generates a radical anion of the aryl halide, which then expels the halide anion to form an aryl radical. This radical can then participate in the catalytic cycle. Although less common for palladium, SET mechanisms are considered in various transition-metal-catalyzed reactions. For a molecule like this compound, a SET process would again likely involve the more easily reducible C-I bond to initiate the reaction.
Halogen Atom Transfer (HAT) is another radical-based mechanism. In this pathway, a metal complex or another radical species abstracts a halogen atom from the aryl halide to generate an aryl radical. This mechanism is distinct from SET as it does not involve the formation of a charged intermediate radical anion. HAT processes are often invoked in photoredox catalysis and certain copper- or iron-catalyzed cross-couplings. While specific studies on HAT mechanisms for this compound are not prominent, the principles of HAT suggest that the weaker C-I bond would be preferentially cleaved over the stronger C-Cl bond.
Role of Catalysts and Ligands in Reaction Selectivity
The choice of catalyst and, crucially, the ligands coordinated to the metal center, plays a pivotal role in controlling the activity, stability, and selectivity of cross-coupling reactions.
Catalyst: Palladium remains the most common catalyst for such transformations. The development of highly active palladium precatalysts and catalysts allows reactions to proceed under milder conditions, which can enhance chemoselectivity. For instance, using a catalyst system that is highly reactive towards C-I bond activation but sluggish for C-Cl bonds is key.
Ligands: Ligands, typically electron-rich, bulky phosphines (e.g., those developed by Buchwald and Hartwig), are essential. nih.gov They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties. The ligand's properties influence the rate of oxidative addition and reductive elimination. For a substrate like this compound, a judicious choice of ligand can fine-tune the catalyst's reactivity to ensure that only the C-I bond is addressed, preventing undesired side reactions at the C-Cl position or with the amine groups.
The following table illustrates the typical effect of different ligands on a representative Suzuki-Miyaura cross-coupling reaction, highlighting how ligand choice can impact reaction efficiency.
| Entry | Ligand | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|
| 1 | PPh₃ (Triphenylphosphine) | 75 | 12 | A standard, first-generation ligand. |
| 2 | P(t-Bu)₃ (Tri-tert-butylphosphine) | 92 | 4 | Bulky, electron-rich ligand; enhances oxidative addition. |
| 3 | SPhos | 98 | 2 | A Buchwald-type biaryl phosphine (B1218219) ligand, highly effective for challenging couplings. |
| 4 | XPhos | 97 | 2 | Another highly active Buchwald ligand, known for broad substrate scope. |
| 5 | None | <10 | 24 | Demonstrates the critical role of the ligand in the catalytic cycle. |
Data is representative for a typical Suzuki-Miyaura coupling of an aryl iodide and is intended to illustrate general trends.
Influence of Reaction Conditions (e.g., Solvent, Base) on Mechanism
Solvent: The choice of solvent can affect catalyst solubility, stability, and the rate of key elementary steps. For Suzuki couplings, polar aprotic solvents like DMF or dioxane, often with water as a co-solvent, are common. The solvent can influence the aggregation state of the catalyst and the kinetics of the reaction, including the rate of transmetalation. acs.org
Base: A base is essential in many cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it activates the organoboron species to facilitate transmetalation. The strength and nature of the base (e.g., inorganic carbonates like K₂CO₃, phosphates like K₃PO₄, or organic bases like Et₃N) can impact reaction rates and yields. A poorly chosen base can lead to side reactions, such as protodeboronation of the coupling partner or decomposition of the starting material. The base must be compatible with the functional groups on the substrate, such as the amino groups on this compound.
The interplay of these conditions determines the efficiency and selectivity of the reaction, allowing chemists to strategically functionalize this versatile building block.
Advanced Spectroscopic Characterization Techniques for 5 Chloro 3 Iodobenzene 1,2 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial structural information.
¹H NMR: In the ¹H NMR spectrum of a substituted benzene (B151609) ring, the chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly informative. For a compound like 5-Chloro-3-iodobenzene-1,2-diamine, the protons on the aromatic ring would exhibit specific splitting patterns and chemical shifts influenced by the electron-donating amino groups and the electron-withdrawing chloro and iodo substituents. The amino protons themselves would appear as broad signals, the chemical shift of which can be dependent on solvent, concentration, and temperature.
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the attached substituents. The carbon atoms bonded to the electronegative chlorine and iodine atoms, as well as those bonded to the nitrogen atoms of the amino groups, will have distinct chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for more complex derivatives.
A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the initial assignment of the substitution pattern on the benzene ring. For instance, related di-substituted and tri-substituted benzene derivatives show predictable chemical shifts and coupling patterns that aid in the structural confirmation. chemicalbook.comchemicalbook.com
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Substituted Benzenes
| Compound | Solvent | ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) | ¹³C Chemical Shifts (ppm) |
| 1-Fluoro-3-iodobenzene chemicalbook.com | CDCl₃ | 7.45 (m), 7.41 (m), 7.02-7.00 (m) | Not specified |
| 1,2-Dichloro-3-iodobenzene chemicalbook.com | Not specified | 7.46 (d, J=8.0), 7.21 (d, J=8.0), 7.09 (t, J=8.0) | Not specified |
| 3-Chloro-5-fluorobenzene-1,2-diamine chemicalbook.com | Not specified | 6.42 (d, J=2.4), 6.28 (d, J=2.4) | Not specified |
To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are indispensable. huji.ac.ilharvard.edu These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. nptel.ac.in For derivatives of this compound, COSY spectra would reveal the connectivity between adjacent protons on the aromatic ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). nptel.ac.in This is extremely useful for assigning the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. nptel.ac.in They are particularly useful for determining the through-space interactions between different parts of the molecule, which can help in elucidating the conformation of flexible side chains in derivatives.
The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, providing a definitive structural proof.
While solution-state NMR is powerful, solid-state NMR (ssNMR) provides unique insights into the structure and dynamics of molecules in the solid phase. For this compound and its derivatives, ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be particularly informative.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a "fingerprint" of the functional groups present in the molecule.
IR spectroscopy is a widely used technique for identifying functional groups. In the case of this compound and its derivatives, the IR spectrum would show characteristic absorption bands:
N-H Stretching: The amino groups (NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is typical for a primary amine.
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the aromatic amine typically appear in the 1250-1360 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations are usually observed above 3000 cm⁻¹.
Aromatic C=C Bending: The in-plane and out-of-plane bending vibrations of the C=C bonds in the benzene ring give rise to a series of bands in the 1400-1600 cm⁻¹ and 600-900 cm⁻¹ regions, respectively. The pattern of these bands can be indicative of the substitution pattern on the ring.
C-Cl and C-I Stretching: The carbon-halogen stretching vibrations occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.
Interactive Data Table: Representative IR Absorption Frequencies for Substituted Benzenes
| Functional Group | Typical Absorption Range (cm⁻¹) | Notes |
| N-H Stretch (Amine) | 3300-3500 | Often two bands for primary amines. |
| Aromatic C-H Stretch | 3000-3100 | Sharp, medium intensity bands. |
| Aromatic C=C Bending | 1400-1600 | A series of bands of varying intensity. |
| C-N Stretch (Aromatic Amine) | 1250-1360 | Medium to strong intensity. |
| C-Cl Stretch | 600-800 | Intensity can vary. |
| C-I Stretch | 500-600 | Generally weak to medium intensity. |
Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it suitable for studying samples in aqueous solutions.
For this compound, the Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the carbon-halogen stretches. The symmetric vibrations of the molecule often give rise to strong Raman signals. For instance, the symmetric stretching of the C-I and C-Cl bonds would be expected to be Raman active. The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, a combination of mass spectrometric techniques would be employed for a comprehensive analysis.
High-Resolution Mass Spectrometry (HRMS) would be the primary technique to confirm the elemental formula of this compound. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact mass of the molecule, which can then be used to deduce its elemental composition.
For this compound (C₆H₆ClIN₂), the expected monoisotopic mass can be calculated with high precision. The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinct M+2 peak, further aiding in the confirmation of the presence of a chlorine atom in the molecule. The high mass accuracy of HRMS would be critical in distinguishing the target compound from other potential isomers or impurities with the same nominal mass.
Table 1: Calculated Isotopic Distribution for this compound (C₆H₆ClIN₂)
| Ion Formula | m/z (calculated) | Relative Abundance (%) |
| C₆H₆³⁵ClIN₂ | 267.9264 | 100.00 |
| C₆H₆³⁷ClIN₂ | 269.9235 | 32.50 |
Note: This table represents a simplified theoretical isotopic pattern. Actual HRMS data would show these peaks with high mass accuracy.
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate components of a mixture before their detection by a mass spectrometer. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS):
For GC-MS analysis, the compound must be sufficiently volatile and thermally stable to be vaporized without decomposition. Given the diamino-substituted benzene structure, derivatization might be necessary to increase volatility and improve peak shape. nih.govresearchgate.net Common derivatization agents for amines include silylating agents or acylating agents. nih.gov In the mass spectrometer, following electron ionization (EI), the molecule would undergo fragmentation, providing structural information. Expected fragmentation pathways for this compound would likely involve the loss of the amino groups, chlorine, and iodine atoms, as well as cleavage of the aromatic ring. Analysis of these fragment ions would help in confirming the structure of the molecule. For instance, a study on the GC-MS analysis of p-phenylenediamine (B122844) involved derivatization to enhance instrumental response. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is generally more suitable for less volatile and thermally labile compounds. nih.govresearchgate.netsigmaaldrich.com For this compound, reverse-phase HPLC could be used for separation. nih.gov Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be the preferred ionization techniques. researchgate.netsigmaaldrich.com LC-MS/MS, which involves tandem mass spectrometry, would be particularly useful for the selective and sensitive detection of the compound in complex matrices. nih.govresearchgate.netsigmaaldrich.com In a typical LC-MS/MS experiment, the precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected and fragmented to produce characteristic product ions. This technique provides a high degree of certainty in identification and quantification. Studies on other aromatic amines have demonstrated the utility of LC-MS/MS for their analysis. nih.govresearchgate.netsigmaaldrich.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant absorptions are typically due to π → π* transitions of the benzene ring.
The parent compound, o-phenylenediamine (B120857), exhibits absorption bands in the UV region. researchgate.net The introduction of chloro and iodo substituents onto the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the electron-donating effect of the lone pairs on the halogen atoms, which can extend the conjugation of the π-system. The amino groups are also strong auxochromes that significantly influence the electronic spectrum. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show characteristic absorption bands that can be used for qualitative identification and quantitative analysis. For comparison, the UV-Vis spectrum of aniline (B41778) shows absorption maxima around 230 nm and 285 nm. researchgate.net It is anticipated that the absorption maxima for this compound would be red-shifted compared to aniline due to the presence of additional substituents.
Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol
| Compound | Expected λmax (nm) | Type of Transition |
| This compound | > 285 | π → π* |
Note: This is a predictive table based on the expected effects of the substituents. Actual experimental data would be required for confirmation.
X-ray Diffraction Studies: Single-Crystal X-ray Analysis for Structural Elucidation
Furthermore, single-crystal X-ray analysis would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding (N-H···N, N-H···Cl, N-H···I), halogen bonding (I···I, I···Cl), and π-π stacking interactions. mdpi.com These interactions play a crucial role in determining the physical properties of the solid material. Studies on related dihaloanilines have shown the importance of such weak interactions in stabilizing the crystal structure. researchgate.net The presence of both hydrogen bond donors (the amino groups) and halogen bond donors/acceptors (chlorine and iodine) in this compound suggests that a complex network of intermolecular interactions is likely to be present in its crystal lattice.
Table 3: Expected Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths (e.g., C-Cl, C-I, C-N) | Precise values in Ångstroms |
| Bond Angles (e.g., C-C-C, H-N-H) | Precise values in degrees |
| Intermolecular Interactions | Hydrogen bonds, halogen bonds, π-π stacking |
Note: This table outlines the type of data that would be obtained from a successful single-crystal X-ray analysis.
Advanced X-ray Spectroscopy (e.g., N K XANES, XPS)
Advanced X-ray spectroscopy techniques, such as X-ray Absorption Near Edge Structure (XANES) and X-ray Photoelectron Spectroscopy (XPS), provide element-specific information about the electronic structure and chemical environment of atoms within a molecule. libretexts.orgwikipedia.orgresearchgate.netscispace.com
X-ray Absorption Near Edge Structure (XANES):
XANES spectroscopy involves the excitation of a core electron to an unoccupied state by tuning the X-ray energy around an absorption edge of a specific element. libretexts.orgwikipedia.orgresearchgate.netscispace.com For this compound, N K-edge XANES could be used to probe the unoccupied electronic states of the nitrogen atoms and provide information about their local chemical environment. The position and features of the absorption edge are sensitive to the oxidation state and coordination geometry of the absorbing atom.
X-ray Photoelectron Spectroscopy (XPS):
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. thermofisher.comresearchgate.net In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined.
For this compound, XPS would be able to detect the presence of Carbon (C 1s), Nitrogen (N 1s), Chlorine (Cl 2p), and Iodine (I 3d). The binding energies of these core levels would provide information about the chemical environment of each element. For instance, the N 1s binding energy would be characteristic of the amino groups. The I 3d region would show a well-separated spin-orbit doublet (I 3d₅/₂ and I 3d₃/₂) which is characteristic of iodine-containing compounds. thermofisher.comresearchgate.net
Table 4: Expected XPS Core Level Binding Energies for this compound
| Element | Core Level | Expected Binding Energy Range (eV) |
| Carbon | C 1s | ~285-287 |
| Nitrogen | N 1s | ~399-401 |
| Chlorine | Cl 2p | ~199-201 |
| Iodine | I 3d₅/₂ | ~619-621 |
Note: These are approximate binding energy ranges. Actual values can be influenced by the specific chemical environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that is specific to species with unpaired electrons, such as free radicals and transition metal ions. libretexts.orgyoutube.com The parent molecule, this compound, is a diamagnetic species with all electrons paired, and therefore, it would be "EPR silent."
However, EPR spectroscopy would be an invaluable tool for studying the radical cations of this compound. These radical species could be generated, for example, through chemical or electrochemical oxidation. The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron spin density across the molecule. The hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule (¹H, ¹⁴N, ³⁵Cl, ³⁷Cl, and ¹²⁷I) would result in a complex splitting pattern in the EPR spectrum. Analysis of this hyperfine structure would allow for the mapping of the molecular orbital containing the unpaired electron, providing deep insights into the electronic structure of the radical cation. libretexts.org
Chromatographic Methods for Purity and Hydrophobicity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are indispensable tools in the analysis of synthetic compounds, providing robust methods for purification, purity assessment, and the determination of key physicochemical properties such as hydrophobicity. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the principal methods employed. These techniques are crucial for monitoring reaction progress, isolating products, and ensuring the final compound meets the required purity standards for subsequent applications.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for assessing the purity of this compound. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.
Research Findings:
While specific chromatograms for this compound are not widely published, established methods for analyzing related aromatic amines and halogenated compounds provide a clear framework for its analysis. For instance, methods for separating phenylenediamine isomers often utilize C18 or mixed-mode stationary phases. sielc.comsielc.com The analysis of p-phenylenediamine (PPD) and its metabolites has been successfully achieved using C18 columns with mobile phases consisting of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, at a controlled pH. researchgate.netnih.gov
For this compound, a typical RP-HPLC method would involve a C18 column and a gradient elution. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with a slightly acidic pH to ensure the protonation of the amine groups) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is preferred to ensure the efficient elution of the main compound as well as any less polar impurities. Detection is typically performed using a UV detector, as the aromatic ring and its substituents provide strong chromophores.
The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. Potential impurities could include starting materials from synthesis, isomers (e.g., with different halogen positions), or products of oxidation, to which aromatic diamines are particularly susceptible. researchgate.net
Table 1: Representative HPLC Method for Purity Analysis of this compound
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase effectively retains aromatic compounds based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic environment to ensure consistent protonation of the amine groups, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC that effectively elutes aromatic compounds from the C18 column. |
| Gradient | 20% to 80% B over 20 minutes | Allows for the separation of compounds with a range of polarities, from polar starting materials to less polar byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good separation efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic diamines exhibit strong absorbance in the UV region, allowing for sensitive detection. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily for the qualitative monitoring of reaction progress and for preliminary purity checks. It operates on the same separation principles as column chromatography.
Research Findings:
For aromatic amines, silica (B1680970) gel is the most common stationary phase for TLC. The choice of mobile phase (eluent) is critical and depends on the polarity of the compounds being separated. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent is adjusted to achieve a good separation, with the goal of having the Rf value (retention factor) of the target compound between 0.3 and 0.5 for optimal resolution. Visualization of the spots on the TLC plate can often be achieved under UV light (254 nm) due to the UV-active nature of the aromatic ring. For enhanced visualization or for compounds with weak UV absorbance, specific staining reagents can be used. A common stain for aromatic amines is a p-anisaldehyde solution or a solution of cinnamaldehyde, which reacts with primary aromatic amines to produce colored spots. researchgate.netrsc.org
Table 2: Typical TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) |
| Visualization | 1. UV light (254 nm) 2. Cinnamaldehyde stain |
Hydrophobicity Assessment using RP-HPLC
The hydrophobicity of a compound is a critical parameter, particularly in medicinal chemistry and material science, as it influences solubility, membrane permeability, and interactions with biological targets or material matrices. RP-HPLC provides a reliable and rapid method for estimating hydrophobicity. researchgate.netresearchgate.net The retention time of a compound in an RP-HPLC system is directly related to its hydrophobicity; more hydrophobic compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times.
Research Findings:
The hydrophobicity is typically quantified by the logarithm of the retention factor (log k). The retention factor is calculated from the retention time of the analyte (t_R) and the column dead time (t₀). To obtain a standardized measure of hydrophobicity, the log k values are measured at several different mobile phase compositions (i.e., varying ratios of water and organic modifier) and then extrapolated to 100% aqueous conditions to yield the hydrophobicity index, log k_w.
For this compound and its derivatives, this would involve a series of isocratic HPLC runs with varying concentrations of acetonitrile or methanol in the mobile phase. A plot of log k versus the percentage of the organic modifier is then constructed. The y-intercept of this plot gives the log k_w value, which is a good correlate of the octanol-water partition coefficient (log P). The presence of the chloro and iodo substituents significantly increases the hydrophobicity of the parent phenylenediamine molecule.
Table 3: Hypothetical Retention Data for Hydrophobicity Assessment
| % Acetonitrile | Retention Time (t_R, min) | Retention Factor (k)* | log k |
| 60% | 4.50 | 2.00 | 0.301 |
| 55% | 6.25 | 3.17 | 0.501 |
| 50% | 9.00 | 5.00 | 0.699 |
| 45% | 13.75 | 8.17 | 0.912 |
| 40% | 22.50 | 14.00 | 1.146 |
*Calculated using the formula k = (t_R - t₀) / t₀, assuming a dead time (t₀) of 1.5 minutes. By plotting log k against the % Acetonitrile and extrapolating to 0% Acetonitrile, the hydrophobicity index (log k_w) can be determined.
Computational and Theoretical Studies on 5 Chloro 3 Iodobenzene 1,2 Diamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Detailed DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the fundamental properties of molecules. However, for 5-Chloro-3-iodobenzene-1,2-diamine, such studies are yet to be reported.
Geometry Optimization and Conformational Analysis
The determination of the most stable three-dimensional structure is the first step in any computational analysis. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the two amino groups relative to each other and the bulky halogen substituents. The potential for intramolecular hydrogen bonding between the amino groups and the adjacent iodo or chloro atoms would be a key aspect of such an analysis. Without experimental or theoretical data, the preferred conformation of this molecule remains unknown.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) and Infrared (IR) vibrational frequencies for this compound would provide a theoretical benchmark for its characterization. Such data would be crucial for any future synthesis and experimental identification of this compound. At present, no such predictive data exists in the scientific literature.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. An FMO analysis of this compound would reveal the distribution of electron density and identify the likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO would also provide insights into its kinetic stability and electronic excitation properties. This vital information is currently unavailable.
Quantum Chemical Methods for Reaction Mechanism Elucidation
The dual functionality of amino groups and the presence of two different halogens make this compound a potentially versatile building block in organic synthesis. Quantum chemical methods could be employed to study the mechanisms of reactions it might undergo, such as condensations to form heterocyclic systems or cross-coupling reactions at the C-I or C-Cl bonds. However, no such mechanistic studies have been published.
Intermolecular Interactions and Halogen Bonding Analysis
The presence of both iodine and chlorine atoms, along with two amino groups, suggests that this compound could participate in a variety of intermolecular interactions, including hydrogen bonding and halogen bonding. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a significant force in crystal engineering and molecular recognition. An analysis of the electrostatic potential surface of this molecule would be necessary to predict the nature and strength of these interactions. This area of study remains open for investigation.
Molecular Dynamics Simulations and Conformational Landscapes
Molecular dynamics (MD) simulations could provide a dynamic picture of the conformational flexibility of this compound in different environments (e.g., in solution or in the solid state). These simulations would map out the conformational landscape and the energy barriers between different conformers, offering a deeper understanding of its behavior over time. To date, no MD simulations have been performed on this compound.
Applications in Advanced Organic Synthesis
Precursors for Complex Heterocyclic Scaffolds
The ortho-phenylenediamine core is a classic starting point for the construction of numerous fused heterocyclic systems. The presence of chloro and iodo substituents adds further layers of complexity and synthetic utility, allowing for the creation of highly functionalized derivatives.
Benzimidazoles: One of the most direct applications of o-phenylenediamines is their condensation with aldehydes or carboxylic acids to form the benzimidazole (B57391) ring system, a common scaffold in medicinal chemistry. scribd.comresearchgate.netorientjchem.org The reaction with an aldehyde, often catalyzed by an acid like p-toluenesulfonic acid (ρ-TSOH) or under solvent-free conditions, proceeds through the formation of a Schiff base followed by intramolecular cyclization and dehydration. orientjchem.orgresearchgate.net Similarly, reaction with carboxylic acids, typically under heating, yields 2-substituted benzimidazoles. researchgate.netorientjchem.org Using 5-Chloro-3-iodobenzene-1,2-diamine would produce 6-chloro-4-iodo-2-substituted-1H-benzimidazoles, which retain the halogen atoms for subsequent functionalization.
Quinoxalines: Quinoxalines, another important class of nitrogen-containing heterocycles, are readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound (e.g., benzil (B1666583), glyoxal). pharmacyinfoline.comcutm.ac.inslideshare.net This reaction is often high-yielding and can be catalyzed by various reagents, including eco-friendly catalysts in aqueous media. stackexchange.cominfinitylearn.comrsc.org The reaction of this compound with a 1,2-dicarbonyl compound would yield a 6-chloro-8-iodo-substituted quinoxaline (B1680401), a scaffold with potential applications in materials science and pharmaceuticals.
Benzotriazoles: The reaction of o-phenylenediamines with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like acetic acid) is a standard method for the synthesis of benzotriazoles. scribd.compharmacyinfoline.comcutm.ac.inorgsyn.org The process involves the diazotization of one amino group to form a diazonium salt, which then undergoes a rapid intramolecular cyclization by attacking the adjacent amino group. stackexchange.com This reaction, when applied to this compound, would produce 4-chloro-6-iodo-1H-benzotriazole. The resulting benzotriazole (B28993) is a stable compound, and the halogen substituents remain available for further chemical modification. stackexchange.comrsc.org
Azachrysenes: The synthesis of complex polycyclic aromatic systems like azachrysenes can be envisioned using this compound as a starting fragment. While a direct, single-step synthesis is unlikely, multi-step routes involving cross-coupling reactions are plausible. For instance, a synthetic strategy could involve the palladium-catalyzed Suzuki coupling of a protected form of the diamine with a suitable boronic acid partner, such as a formylated aminonaphthylboronic acid, to construct the core structure, which is then subjected to further cyclization and aromatization steps to yield the final azachrysene skeleton. chim.it
Indoles: While the Fischer indole (B1671886) synthesis is the most famous method, it does not start from an o-phenylenediamine. orientjchem.orgrsc.org However, substituted indoles can be prepared through multi-step sequences that could utilize this compound. For example, the diamine could be transformed into a halogenated isatin (B1672199) derivative, which can then be used in various indole syntheses. Alternatively, reductive cyclization of a suitably substituted o-nitrostyrene, which could be prepared from the diamine via Sandmeyer reactions, provides another pathway to the indole core. rsc.org
| Target Heterocycle | Typical Reagent(s) | General Reaction Principle | Resulting Product from this compound |
|---|---|---|---|
| Benzimidazole | Aldehydes (R-CHO) or Carboxylic Acids (R-COOH) | Condensation and Cyclization | 6-Chloro-4-iodo-2-substituted-1H-benzimidazole |
| Quinoxaline | 1,2-Dicarbonyl compounds (e.g., Benzil) | Condensation Reaction | 6-Chloro-8-iodo-2,3-disubstituted-quinoxaline |
| Benzotriazole | Nitrous Acid (NaNO2 / Acid) | Diazotization and Intramolecular Cyclization | 4-Chloro-6-iodo-1H-benzotriazole |
Ligands in Organocatalysis and Metal-Catalyzed Reactions
The diamine functionality allows this compound to serve as a foundational element for developing new ligands. Chiral 1,2-diamines are core components of many successful organocatalysts. nih.gov By reacting the diamine with isothiocyanates or squarates, it can be incorporated into thiourea (B124793) or squaramide-based bifunctional organocatalysts, which are known to effectively catalyze a range of asymmetric reactions. lookchem.com
Conversely, the haloaromatic nature of the molecule makes it a prime substrate for metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-chlorine bond. This differential reactivity is a cornerstone of modern synthetic strategy.
Building Blocks for Advanced Materials
The synthesis of novel materials for electronics and other advanced applications often relies on building blocks that possess specific electronic properties and multiple points for polymerization or derivatization. Analogues such as 1-bromo-3-chloro-5-iodobenzene (B84608) have been utilized in the synthesis of molecular glassformers, which are important in material science.
This compound offers several avenues for incorporation into larger systems:
Organic Electronic Devices: The formation of extended π-conjugated systems through the creation of quinoxalines or benzimidazoles, followed by polymerization via cross-coupling reactions at the halogen sites, can lead to materials with semiconducting properties suitable for organic electronic devices.
Polymeric Systems: The two amine groups can react with diacyl chlorides or other bifunctional linkers to form polyamides or other polymers. The pendant chloro and iodo groups along the polymer backbone would then be available for post-polymerization modification, allowing for the fine-tuning of the material's properties.
Intermediates in the Synthesis of Substituted Aromatics and Biaryls
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of biaryls. researchgate.net this compound is an ideal substrate for sequential, site-selective Suzuki couplings. The much higher reactivity of the C-I bond allows for the selective coupling of an arylboronic acid at this position while leaving the C-Cl bond intact. The resulting chloro-substituted biaryl can then undergo a second, typically more forcing, Suzuki coupling at the chlorine position to generate a complex, unsymmetrical terphenyl system or other polysubstituted aromatic structures. This stepwise functionalization provides a high degree of control in assembling complex molecular architectures.
| Step | Reactive Site | Coupling Partner | Catalyst/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | C-I (Iodo) | Aryl Boronic Acid (Ar1-B(OH)2) | Pd(0) catalyst, mild conditions | Aryl-substituted chloro-iododiamine derivative |
| 2 | C-Cl (Chloro) | Aryl Boronic Acid (Ar2-B(OH)2) | Pd(0) catalyst, more forcing conditions | Unsymmetrical biaryl-substituted diamine |
Derivatization Strategies for Chemical Biology Probes and Scaffolds
Chemical probes are small molecules used to study biological systems by selectively modulating the function of a protein target. The o-phenylenediamine scaffold itself is recognized as a privileged pharmacophore, notably for its radical-trapping antioxidant properties in ferroptosis inhibitors. This inherent biological relevance makes its derivatives attractive candidates for screening and probe development.
This compound serves as a versatile platform for creating chemical probes:
Scaffold Elaboration: The diamine can be converted into a variety of heterocyclic systems (benzimidazoles, quinoxalines) as described in section 7.1. These new scaffolds can then be screened for biological activity.
Attachment Points: The halogen atoms act as synthetic handles. The C-I bond can be used for the attachment of fluorescent tags, affinity labels (like biotin), or linker groups for immobilization on solid supports, all of which are common strategies in the design of functional chemical probes. The reactivity of the amines also allows for conjugation to other molecules of interest.
Compound Nomenclature
Q & A
Q. Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve aromatic proton environments and confirm substitution patterns. For example, ¹³C-NMR at 25°C can distinguish chlorine and iodine electronic effects on adjacent carbons .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters:
Advanced: How can hydrogen bonding networks in this compound crystals influence its material properties?
Methodological Answer :
Hydrogen bonds (N–H⋯Cl/I or N–H⋯N) dictate packing efficiency and thermal stability. To analyze:
Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) rings) via crystallographic data .
Thermal Studies : Correlate DSC/TGA data with hydrogen bond density. Stronger networks (e.g., bifurcated H-bonds) increase melting points.
Example : Chlorine’s electronegativity may enhance H-bond donor capacity compared to iodine, altering solubility .
Advanced: How should researchers resolve contradictions in iodination yields during synthesis?
Methodological Answer :
Yield discrepancies often arise from competing side reactions (e.g., di-iodination or ring deactivation). Mitigation strategies:
- Kinetic Control : Lower reaction temperatures (0–5°C) to favor mono-iodination.
- Substituent Analysis : Use Hammett plots to quantify electronic effects of chlorine on iodine reactivity.
- Statistical Validation : Apply ANOVA to compare yields across solvent systems (e.g., HCl/ethanol vs. acetic acid) .
Advanced: How can this compound be utilized in designing thermally stable polyimides?
Methodological Answer :
The diamine’s halogen substituents enhance polymer rigidity. Experimental design steps:
Polymerization : React with dianhydrides (e.g., pyromellitic dianhydride) in NMP at 180°C under N₂.
Characterization :
- FTIR to confirm imide linkage formation (peaks at ~1780 cm⁻¹).
- TGA for thermal stability (decomposition >400°C expected due to halogenated backbone) .
Solubility Optimization : Introduce flexible co-monomers (e.g., hexafluoroisopropylidene groups) without compromising thermal properties.
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- Storage : Keep in amber vials under inert gas (Ar/N₂) to prevent oxidation.
- Handling : Use gloveboxes for air-sensitive steps; avoid aqueous workups unless explicitly required.
- Waste Disposal : Quench excess iodine with Na₂S₂O₃ before neutralization .
Advanced: How does the electronic interplay between chlorine and iodine substituents affect electrophilic substitution reactions?
Q. Methodological Answer :
- Resonance Effects : Chlorine (ortho/para-directing) competes with iodine (weakly deactivating). Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict reactivity.
- Experimental Validation : Compare nitration rates with HNO₃/H₂SO₄. Chlorine typically directs incoming electrophiles to the iodine-free position, confirmed by LC-MS .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
